molecular formula C18H20N4O3 B2953295 6-ethoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide CAS No. 2034388-12-8

6-ethoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide

Cat. No. B2953295
CAS RN: 2034388-12-8
M. Wt: 340.383
InChI Key: MBTLQIKEVZXLSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-ethoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)nicotinamide is a chemical compound that has received significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as EPYM and has been synthesized using various methods. The purpose of

Scientific Research Applications

  • Nicotinamide Derivatives in Physiology and Pathophysiology :

    • Nicotinamide derivatives, including nicotinamide methochloride and others, play significant roles in various physiological and pathophysiological processes. Overexpression of nicotinamide N-methyltransferase (NNMT), which catalyzes the N-methylation of nicotinamide and related compounds, has been implicated in several human diseases. The discovery of NNMT inhibitors is crucial for exploring biological and therapeutic hypotheses (Babault et al., 2018).
  • Chemical Transformations and Synthesis :

    • The chemical conversion of nicotinic acid and nicotinamide into derivatives of N-methyl-2-pyridone is a notable process, highlighting the potential for creating new compounds with varied applications (Holman & Wiegand, 1948).
    • Studies on the synthesis of substituted nicotinamides reveal their potential as potent inducers of apoptosis, showcasing their relevance in cancer research (Cai et al., 2003).
  • Biological Activity and Medicinal Applications :

    • The antiproliferative activity of newly synthesized substituted nicotinamides, evaluated against various human cancer cells, demonstrates the potential of these compounds in developing anti-cancer therapies (Elnaggar et al., 2022).
  • Metabolism in Plants :

    • Research on the metabolism of nicotinamide in higher plants indicates its use in pyridine nucleotide synthesis and its conversion into other compounds like trigonelline and nicotinic acid 1N-glucoside. This highlights the metabolic versatility of nicotinamide derivatives in plant systems (Matsui et al., 2007).
  • Chemoselective Reduction Reactions :

    • Studies on the chemoselective reduction of pyridine derivatives have led to the creation of novel compounds, demonstrating the importance of these reactions in synthetic chemistry and drug development (Goto et al., 1987).
  • Fluorescent Analog Synthesis :

    • The development of fluorescent analogs of nicotinamide adenine dinucleotide, which are useful in various biochemical assays, represents another significant application in scientific research (Barrio et al., 1972).

properties

IUPAC Name

6-ethoxy-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-2-25-16-6-5-14(11-20-16)18(24)21-10-13-8-15(12-19-9-13)22-7-3-4-17(22)23/h5-6,8-9,11-12H,2-4,7,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBTLQIKEVZXLSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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